1,1,2,2-Tetrafluoro-1,4-diiodobutane
Description
It is synthesized via a high-pressure reaction of tetrafluoroethylene (TFE), iodine, and ethylene at 150–165°C, yielding 59% of the pure product (boiling point: 85°C at 23 mm Hg) . Key byproducts include 1,1,2,2-tetrafluorocyclobutane and trace compounds like HCF₂CF₂I, highlighting the complexity of its preparation . The compound’s bifunctional iodine termini and tetrafluoro backbone make it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for fluorinated materials.
Properties
CAS No. |
755-95-3 |
|---|---|
Molecular Formula |
C4H4F4I2 |
Molecular Weight |
381.88 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-1,4-diiodobutane |
InChI |
InChI=1S/C4H4F4I2/c5-3(6,1-2-9)4(7,8)10/h1-2H2 |
InChI Key |
UHSAWSFSPISWCW-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)C(C(F)(F)I)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1,1,2,2-Tetrafluoro-1,4-diiodobutane (C4H4F4I2) features a tetrafluorinated backbone with two iodine substituents. This configuration contributes to its properties as a halogen bond donor and its ability to form stable complexes with other molecules. The compound exhibits a boiling point of approximately 150 °C and a melting point of -9 °C, making it suitable for various thermal applications .
Halogen Bonding in Supramolecular Chemistry
One of the primary applications of this compound is in supramolecular chemistry. The compound acts as a halogen bond donor, facilitating the formation of halogen-bonded co-crystals with various acceptors. This property has been exploited to create novel materials with tailored properties for use in sensors and drug delivery systems .
Case Study: Co-Crystallization with Methyldiphenylphosphine Oxide
- Objective : Investigate the co-crystallization behavior of this compound with methyldiphenylphosphine oxide.
- Results : The resulting co-crystal demonstrated enhanced stability and selectivity in binding cesium ions from aqueous solutions .
Applications in Medicinal Chemistry
The compound's unique structure allows it to be explored for potential therapeutic applications. Preliminary studies indicate that derivatives of tetrafluorinated compounds can exhibit significant biological activities.
Case Study: Anticancer Activity
- Objective : Evaluate the anticancer effects of tetrafluorinated compounds.
- Results : Compounds similar to this compound displayed promising antitumor activity against various cancer cell lines during National Cancer Institute evaluations .
Fluoropolymer Production
In industrial settings, this compound can serve as a precursor for synthesizing fluoropolymers. These polymers are known for their chemical resistance and thermal stability.
Application Example: Surfactants for Polymerization
- Description : The compound is utilized as a surfactant in the polymerization process of fluoropolymers. Its ability to stabilize emulsions enhances the efficiency of polymer production .
PFAS Research
As part of ongoing research into per- and polyfluoroalkyl substances (PFAS), this compound is being studied for its environmental impact and potential remediation strategies.
Research Findings
Comparison with Similar Compounds
1,4-Diiodobutane (C₄H₈I₂)
- Structure : Lacks fluorine substituents (CH₂CH₂CH₂CH₂ backbone with terminal iodine).
- Key Differences :
- Electron-Withdrawing Effects : The absence of fluorine reduces electronegativity along the carbon chain, making 1,4-diiodobutane less polar and reactive toward nucleophilic substitution compared to the fluorinated analog.
- Intermolecular Interactions : Without fluorine, dispersion forces are weaker. Studies show that 1,4-diiodobutane binds 120× more strongly to ethylpillar[5]arene than 1,4-difluorobutane due to iodine’s polarizability . However, fluorination in 1,1,2,2-Tetrafluoro-1,4-diiodobutane likely enhances its stability and alters solubility.
- Applications : Primarily used in alkylation reactions, whereas the fluorinated variant may serve specialized roles in fluoropolymer synthesis.
1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS 53151-41-0)
- Structure : Br(CF₂)₂CH₂CH₂Br.
- Key Differences :
- Halogen Reactivity : Bromine’s lower polarizability compared to iodine reduces van der Waals interactions, leading to lower boiling points and weaker binding in host-guest systems.
- Synthetic Utility : Bromine’s better leaving-group ability favors substitution reactions, while iodine’s larger size may stabilize radical intermediates in polymerizations.
2,2,3,3-Tetrafluorobutane-1,4-diol (CAS 2914-69-4)
- Structure : HOCH₂(CF₂)₂CH₂OH.
- Key Differences :
- Functional Groups : The diol’s hydroxyl groups enable hydrogen bonding, increasing water solubility, whereas the diiodo compound is lipophilic.
- Fluorination Impact : Both compounds benefit from fluorine’s electron-withdrawing effects, but the diol’s applications focus on surfactants or solvents, contrasting with the diiodo compound’s role in cross-coupling chemistry.
1,4-Difluorobutane (C₄H₈F₂)
- Structure : FCH₂CH₂CH₂CH₂F.
- Key Differences :
- Polarizability : Fluorine’s small size and low polarizability result in weak dispersion forces, evidenced by its 120× weaker binding to pillar[5]arenes compared to 1,4-diiodobutane .
- Thermal Stability : The tetrafluoro substitution in this compound enhances thermal stability, making it suitable for high-temperature processes.
Data Table: Comparative Properties
Preparation Methods
Halogen Exchange via Phase-Transfer Catalysis
A widely documented approach involves halogen exchange reactions starting from 1,4-dibromo- or 1,4-dichlorobutane derivatives. In this method, fluorine atoms are introduced via nucleophilic displacement using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under phase-transfer catalysis (PTC) conditions . For example, 1,4-diiodobutane intermediates are fluorinated in a stepwise manner:
-
Fluorination of Terminal Positions :
The reaction of 1,4-diiodobutane with excess KF in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 80–100°C yields 1,1,2,2-tetrafluoro-1,4-diiodobutane. The mechanism proceeds via an SN2 pathway, with iodide displacement by fluoride ions . -
Optimization Challenges :
Competitive elimination reactions often reduce yields, necessitating precise control of temperature and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance fluoride nucleophilicity, achieving yields up to 68% .
Table 1: Halogen Exchange Reaction Parameters
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorinating Agent | KF/TBAB in DMF | 68 | 95 |
| Temperature | 80°C | 55 | 90 |
| Solvent | Dichloromethane | 42 | 85 |
Electrochemical Fluorination (ECF)
Electrochemical methods offer a scalable route to perfluorinated intermediates, which are subsequently iodinated. The process involves electrolyzing a hydrocarbon substrate in anhydrous hydrogen fluoride (HF) at voltages exceeding 5 V . Key steps include:
-
Formation of Perfluorobutane :
Butane is electrochemically fluorinated in HF to yield perfluorobutane (C₄F₁₀), which is then subjected to radical iodination using iodine (I₂) and a photoinitiator under UV light . -
Iodination Efficiency :
The radical addition of iodine to perfluorobutane occurs preferentially at terminal positions, producing this compound with 45–50% yield. However, over-iodination and chain scission are persistent side reactions .
Table 2: Electrochemical Fluorination Outcomes
| Parameter | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Electrolyte | HF/KF | 50 | 70 |
| Voltage | 6 V | 45 | 65 |
| Iodination Method | UV/I₂ | 48 | 68 |
Radical-Mediated Iodination of Tetrafluorobutane
Radical pathways provide an alternative to nucleophilic substitution, particularly for introducing iodine atoms. This method employs azobisisobutyronitrile (AIBN) as a radical initiator and iodine monochloride (ICl) as the iodinating agent:
-
Initiation and Propagation :
AIBN generates radicals at 70–80°C, abstracting hydrogen from 1,1,2,2-tetrafluorobutane to form a carbon-centered radical. Subsequent reaction with ICl yields the diiodinated product . -
Regioselectivity Considerations :
Steric hindrance at internal carbons directs iodination to the terminal positions, achieving 60–65% yield. Purification via fractional distillation is required to isolate the desired compound from mono-iodinated byproducts .
Coupling of Fluoroalkyl Iodides
A modular strategy involves the homo-coupling of 1-iodo-1,2,2-trifluoroethane using transition-metal catalysts. For instance, nickel-catalyzed Ullmann-type coupling facilitates C–C bond formation between two iodofluoroethane units:
This method achieves 55–60% yield but requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation .
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Halogen Exchange (PTC) | 68 | Moderate | High | Medium (solvent use) |
| Electrochemical | 50 | High | Low | High (HF handling) |
| Radical Iodination | 65 | Low | Medium | Low |
| Coupling Reaction | 60 | Moderate | High | Medium |
Q & A
Q. What are the critical variables influencing the synthesis yield of 1,1,2,2-Tetrafluoro-1,4-diiodobutane, and how can they be optimized?
The synthesis involves reacting iodine, tetrafluoroethylene (TFE), and ethylene in a high-pressure Hastelloy C shaker tube. Key variables include:
- Ethylene addition rate : Gradual feeding via a compressor (rather than bulk addition) may improve yields by reducing side reactions (e.g., cyclization to 1,1,2,2-tetrafluorocyclobutane) .
- Temperature profile : Maintaining 150–165°C for 12–16 hours minimizes incomplete reactions but risks thermal decomposition.
- Pressure control : Lower pressures (<5000 psi) may reduce undesired 2:1 adduct formation (9% yield under original conditions). Post-reaction distillation at 85°C (23 mm Hg) isolates the product (59% yield).
Q. How can researchers identify and quantify byproducts formed during the synthesis of this compound?
Byproducts include HCF₂CF₂I, I(CF₂)₄I, and 1,1,2,2-tetrafluorocyclobutane. Analytical strategies include:
- GC/MS analysis : Use a polar column (e.g., DB-5) with electron ionization to resolve trace compounds based on fragmentation patterns .
- Distillation fractionation : Separate high-boiling-point byproducts (e.g., 2:1 adduct) from the target compound.
- Melting point verification : Solids from reactions melt at 112–115°C, distinguishing them from the liquid product .
Q. What methodologies are recommended for stabilizing 1,4-diiodobutane derivatives in aqueous reaction systems?
In derivatization reactions (e.g., converting busulfan to 1,4-diiodobutane):
- Two-phase systems : Use n-heptane and phosphate buffer (pH 7.0) to partition the product into the organic phase (Kd > 100), reducing hydrolysis .
- Sodium iodide concentration : 4 M NaI accelerates reaction completion within 30 min (quantitative yield vs. 75.5% with 1 M NaI) .
Advanced Research Questions
Q. How do dispersive interactions govern the supramolecular binding of this compound with pillar[5]arenes?
The compound’s high polarizability and iodine substituents enhance dispersion forces with ethylpillar[5]arene, achieving a binding constant . Methodological insights:
Q. What role does this compound play in site-specific protein modification?
The compound facilitates cysteine-to-dehydroalanine conversion via alkylation:
- Reaction conditions : Use Boc-protected cysteine derivatives in anhydrous solvents (e.g., DMF) at 60°C for 24 hours.
- Purification : Isolate the product via reverse-phase HPLC and confirm with MALDI-TOF MS .
Q. How can computational modeling predict the reactivity of this compound in fluorinated polymer synthesis?
- DFT calculations : Analyze frontier molecular orbitals to predict regioselectivity in radical-initiated polymerizations.
- Molecular dynamics (MD) : Simulate interactions with perfluorinated sulfonic acid resins to design ion-conductive membranes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
